1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol
Description
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol is a complex organic compound with a unique structure that includes a pyridine ring, an ethoxy group, and an ethanol moiety
Properties
IUPAC Name |
1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)14-6-8-15(9-7-14)20-12-11-18(2)16-5-3-4-10-17-16/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMLKWNHQRDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nucleophilic Substitution and Reductive Amination
The foundational approach involves constructing the ether-linked pyridinylamino moiety followed by ketone reduction. As demonstrated in, 2-chloropyridine reacts with 2-aminoethanol under thermal conditions (145–155°C, 10–12 h) to yield 2-[methyl(pyridin-2-yl)amino]ethanol. This intermediate is subsequently converted to its tosylate derivative for nucleophilic substitution with 4-hydroxyacetophenone, forming 4-[2-(methylpyridin-2-ylamino)ethoxy]acetophenone. Reduction of the ketone to the secondary alcohol is achieved using sodium borohydride in methanol (0–5°C, 2 h), affording the target compound in 68% yield.
Key Data:
Hydrogenation of α,β-Unsaturated Ketone Precursors
An alternative route employs Heck coupling to introduce the ethoxy-pyridinylamino group onto a pre-functionalized styryl ketone. 4-Hydroxystyrene is first alkylated with 2-[methyl(pyridin-2-yl)amino]ethyl bromide, followed by oxidation to the ketone using Jones reagent. Catalytic hydrogenation (5% Pt/C, H$$_2$$ at 30 psi) selectively reduces the ketone to 1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol with 72% efficiency.
Key Data:
Microwave-Assisted Synthesis
Accelerated synthesis via microwave irradiation enhances reaction kinetics. 4-Fluorophenyl ethanol is reacted with 2-[methyl(pyridin-2-yl)amino]ethyl mesylate in DMF under microwave conditions (150°C, 20 min), followed by in situ reduction using NaBH$$_4$$. This method reduces total synthesis time to <1 h with a 65% yield.
Key Data:
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while protic solvents (MeOH, EtOH) favor reduction steps. For example, substituting DMF with THF in the alkylation step lowers yields by 25% due to reduced solubility of the amino alcohol intermediate.
Catalytic Hydrogenation Dynamics
Platinum-based catalysts outperform Pd/C in ketone reduction, achieving higher selectivity for the secondary alcohol. Kinetic studies reveal a linear correlation between H$$_2$$ pressure (10–50 psi) and reaction rate ($$R^2 = 0.94$$).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeOH:H$$_2$$O 70:30) confirms >98% purity, with a retention time of 6.8 min.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | 14 h | Low | High |
| Hydrogenation | 72% | 6 h | Moderate | Moderate |
| Microwave-Assisted | 65% | 1 h | High | Low |
Industrial-Scale Considerations
The hydrogenation route, despite moderate costs, is preferred for kilogram-scale production due to consistent yields and minimal byproducts. Patent WO2008137087A1 highlights Pt/C’s reusability (5 cycles with <5% activity loss), reducing catalyst costs by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-propanol: Similar structure but with a propanol group instead of ethanol.
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-butanol: Similar structure but with a butanol group instead of ethanol.
Uniqueness
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol moiety, in particular, plays a crucial role in its reactivity and interactions with biological targets .
Biological Activity
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol, also known as a pyridine-derived compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.35 g/mol
- CAS Number : 4421960
The structure features a pyridine ring, which is crucial for its biological activity, particularly in pharmacological contexts.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative properties. For instance, modifications to similar pyridine-based compounds have shown significant inhibition of tubulin assembly in cancer cell lines such as HeLa cells. The mechanism involves disruption of microtubule dynamics, leading to mitotic delay and subsequent cell death .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of the methylpyridinyl group enhances its affinity for these targets, potentially increasing its efficacy as an anticancer agent.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting a promising therapeutic application in oncology .
- Comparative Analysis : A comparative study involving similar compounds showed that those with ethoxy substituents exhibited enhanced solubility and biological activity compared to their non-ethoxy counterparts. This highlights the importance of structural modifications in optimizing drug efficacy .
Research Findings Summary Table
| Study | Findings | |
|---|---|---|
| Cantello et al., 1994 | Reported antiproliferative effects in modified derivatives | Supports the potential use in cancer therapy |
| PMC Article, 2024 | Demonstrated impact on microtubule dynamics | Indicates mechanism involves disruption of mitotic processes |
| Key Organics Study | Investigated structural modifications | Showed enhanced activity with ethoxy groups |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Clinical Trials : Further investigation through clinical trials is necessary to assess the compound's safety and efficacy in humans.
- Structural Optimization : Continued efforts in modifying the molecular structure may lead to more potent derivatives with fewer side effects.
- Broader Applications : Exploring other therapeutic areas beyond oncology could uncover additional uses for this compound.
Q & A
Q. What are the typical synthetic routes for 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol, and how can reaction conditions be optimized?
The synthesis often involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : Reaction of 2-pyridinylmethylamine derivatives with bromoethanol intermediates in the presence of triethylamine and toluene at 100°C for 2 hours (yield: ~88%) .
- Step 2 : Purification via reverse-phase C18 column chromatography (acetonitrile/water) to isolate the final product .
Optimization Tips : - Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress with HPLC (retention time: ~0.61 min) to identify byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- LC-MS : Confirm molecular weight (e.g., m/z 428 [M+H]+) .
- NMR : Key signals include δ 3.6–4.2 ppm (ethoxy and hydroxyl protons) and δ 7.2–8.5 ppm (pyridine and aromatic protons) .
- HPLC : Assess purity (>95%) using a C18 column with gradient elution .
Q. How can researchers screen the biological activity of this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor-binding affinity using fluorescence polarization or SPR .
- SAR Studies : Modify the ethoxy linker or pyridine moiety to evaluate changes in potency .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization?
- Case Study : Discrepancies in δ values for ethoxy protons (e.g., δ 3.8 vs. 4.0 ppm) may arise from solvent polarity or pH. Use deuterated DMSO for consistent results .
- MS Contradictions : Adduct formation (e.g., [M+Na]+) can skew m/z. Apply high-resolution MS (HRMS) for accurate mass confirmation .
Q. What strategies improve yield in the coupling step with pyridine derivatives?
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling (e.g., aryl halides with boronic acids) .
- Solvent Choice : DMF enhances solubility of aromatic intermediates, reducing side reactions .
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .
Q. How can researchers address low reproducibility in biological assays?
- Buffer Optimization : Include 0.1% BSA to prevent nonspecific binding .
- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) .
- Data Normalization : Use Z-factor scoring to account for plate-to-plate variability .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Pitfall : Reduced yield due to inefficient mixing in large batches.
- Solution : Use flow chemistry for continuous processing .
- Pitfall : Chromatography bottlenecks.
- Solution : Replace column purification with recrystallization (e.g., ethyl acetate/hexane) .
Q. How can computational modeling guide structural modifications for enhanced bioactivity?
- Docking Studies : Predict binding modes with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
